An In-depth Technical Guide to the Chemical Properties of Boc-L-Leu-OH
An In-depth Technical Guide to the Chemical Properties of Boc-L-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH), a critical reagent in modern peptide synthesis and drug discovery. This document outlines its core characteristics, provides detailed experimental protocols for its synthesis and use, and presents visual workflows to illustrate key chemical processes.
Core Chemical and Physical Properties
Boc-L-Leu-OH is an N-terminally protected form of the essential amino acid L-leucine. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group, preventing the amine from participating in unwanted side reactions during peptide bond formation. Its acid lability allows for selective removal under conditions that typically do not affect other protecting groups, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-L-Leu-OH, often supplied as a monohydrate.
| Property | Value | References |
| CAS Number | 13139-15-6 (Anhydrous); 200936-87-4 (Monohydrate) | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol (Anhydrous); 249.31 g/mol (Monohydrate) | [3] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 85 - 99 °C (Range from various sources) | [2] |
| Optical Rotation [α]²⁰/D | -25° ± 2° (c=2 in acetic acid) | [2] |
| Density | ~1.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol, DMF, DMSO, chloroform, ethyl acetate (B1210297); Sparingly soluble or insoluble in water. | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment. The compound is hygroscopic. | [2] |
Spectroscopic Profile
The structural integrity and purity of Boc-L-Leu-OH are typically confirmed using a combination of spectroscopic methods.
Expected ¹H NMR Spectrum
In a suitable solvent (e.g., CDCl₃ or DMSO-d₆), the proton NMR spectrum is expected to show the following characteristic signals:
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~4.5-5.5 ppm (doublet, 1H): Amide proton (-NH-).
-
~4.0-4.3 ppm (multiplet, 1H): Alpha-proton (-CH(NH)-).
-
~1.4-1.8 ppm (multiplet, 3H): Beta and gamma protons of the leucine (B10760876) side chain (-CH₂-CH-).
-
1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector (-C(CH₃)₃).
-
~0.9 ppm (doublet of doublets, 6H): Two diastereotopic methyl groups of the leucine side chain (-CH(CH₃)₂).
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will display distinct signals for the carbonyls and the aliphatic carbons:
-
~175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155-157 ppm: Carbamate (B1207046) carbonyl carbon (Boc C=O).
-
~79-81 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~52-54 ppm: Alpha-carbon (-CH(NH)-).
-
~40-42 ppm: Beta-carbon of the leucine side chain (-CH₂-).
-
~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
~25 ppm: Gamma-carbon of the leucine side chain (-CH-).
-
~22-23 ppm: Two inequivalent methyl carbons of the leucine side chain (-CH(CH₃)₂).
Expected FT-IR Spectrum
The infrared spectrum provides clear evidence of the key functional groups.[4][5]
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~3350 cm⁻¹ (sharp/medium): N-H stretch of the carbamate.
-
2960-2870 cm⁻¹ (strong): Aliphatic C-H stretches from the leucine and Boc groups.
-
~1740-1755 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.
-
~1690-1710 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate group. This is a hallmark peak.[4]
-
~1500-1530 cm⁻¹ (medium): N-H bend (Amide II band).
-
~1160-1170 cm⁻¹ (strong): C-O stretch associated with the Boc group.
Expected Mass Spectrum
Under electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is expected at m/z 232.15. Key fragmentation patterns arise from the lability of the Boc group:
-
Loss of isobutylene: A prominent fragment at [M+H - 56]⁺ (m/z 176.10), corresponding to the loss of C₄H₈.
-
Loss of the Boc group: A fragment at [M+H - 100]⁺ (m/z 132.10), representing the free protonated leucine.
-
Loss of the carboxyl group: A fragment corresponding to [M+H - 45]⁺.
-
Iminium ion: The characteristic fragment for leucine at m/z 86.09, resulting from the loss of the carboxyl group and the Boc group from the parent molecule.[6]
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the synthesis of Boc-L-Leu-OH and its subsequent use in peptide synthesis. The accompanying diagrams visualize these complex processes.
Synthesis of Boc-L-Leu-OH Monohydrate
This protocol is adapted from established methods for Boc protection of amino acids.
Methodology:
-
Dissolution: Dissolve L-leucine (0.1 mol, 13.1 g) in a 0°C mixture of tetrahydrofuran (B95107) (250 mL) and 4 N sodium hydroxide (B78521) (50 mL) with stirring.
-
Preparation of Boc Agent: In a separate vessel, prepare an ethereal solution of tert-butoxycarbonyl chloride by reacting t-butyl alcohol (0.1 mol) with phosgene (B1210022) and pyridine (B92270) in ether at low temperature. Alternative: Use di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Reaction: Add the ethereal solution of t-butoxycarbonyl chloride (0.1 mol) dropwise to the leucine solution while maintaining the temperature between -5°C and 0°C.
-
Stirring: Continue stirring the mixture for 1 hour at 0°C, followed by 2 hours at room temperature.
-
Acidification & Extraction: Adjust the pH of the reaction mixture to 3 using 3% hydrochloric acid. Saturate the aqueous phase with sodium chloride and extract three times with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1% HCl and water, ensuring all solutions are saturated with NaCl.
-
Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Crystallize the resulting residue from an ethanol/water mixture to yield N-t-butoxycarbonyl-L-leucine monohydrate as a white solid.
Visualization of Synthesis Workflow
Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide, either in solution or on a solid support.
Methodology:
-
Preparation: Dissolve the Boc-protected substrate (e.g., peptide-resin) in Dichloromethane (DCM). For solid-phase synthesis, swell the resin in DCM for 15-30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Treat the substrate with the TFA/DCM solution. A common procedure is a 5-minute pre-wash followed by a 20-30 minute reaction at room temperature with agitation.
-
Monitoring: The reaction can be monitored by TLC (for solution phase) or by a colorimetric test (e.g., Kaiser test on a resin sample) to confirm the presence of a free primary amine.
-
Work-up (Solution Phase): Remove the TFA and DCM in vacuo. The resulting product is the amine TFA salt.
-
Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid and the cleaved tert-butyl cation byproducts. Proceed to the neutralization step.
Visualization of Boc Deprotection Mechanism
Use in Boc-SPPS: A Single Coupling Cycle
This protocol outlines a representative coupling cycle using Boc-L-Leu-OH in solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after a deprotection step).
-
Neutralization: Wash the peptide-resin with DCM (2x). Neutralize the ammonium (B1175870) TFA salt by treating the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), in DCM or DMF for 5-10 minutes. Repeat. Wash thoroughly with DCM (3x) and DMF (3x).
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-L-Leu-OH (3 equivalents relative to resin loading). Dissolve Boc-L-Leu-OH and an activating agent like HBTU (0.95 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow the mixture to react for 1-2 minutes.
-
Coupling: Add the activated Boc-L-Leu-OH solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Visualization of a Boc-SPPS Cycle
